Fluphenazine Hexadecanoate

Pharmacokinetics Depot formulation Elimination half-life

Fluphenazine hexadecanoate (also known as fluphenazine palmitate) is a high-potency typical antipsychotic of the phenothiazine class, chemically defined as the hexadecanoic acid ester (C16:0) of fluphenazine. It functions as an ester prodrug formulated for intramuscular depot injection, where the lipophilic fatty acid chain retards release from the oil vehicle and subsequent enzymatic hydrolysis liberates the active fluphenazine moiety, a dopamine D2 receptor antagonist.

Molecular Formula C38H56F3N3O2S
Molecular Weight 675.9 g/mol
Cat. No. B13404094
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFluphenazine Hexadecanoate
Molecular FormulaC38H56F3N3O2S
Molecular Weight675.9 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)OCCN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F
InChIInChI=1S/C38H56F3N3O2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-20-37(45)46-30-29-43-27-25-42(26-28-43)23-17-24-44-33-18-15-16-19-35(33)47-36-22-21-32(31-34(36)44)38(39,40)41/h15-16,18-19,21-22,31H,2-14,17,20,23-30H2,1H3
InChIKeyQUMGDBURRTTYSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fluphenazine Hexadecanoate: A Long-Chain Ester Prodrug for Sustained Antipsychotic Delivery


Fluphenazine hexadecanoate (also known as fluphenazine palmitate) is a high-potency typical antipsychotic of the phenothiazine class, chemically defined as the hexadecanoic acid ester (C16:0) of fluphenazine [1]. It functions as an ester prodrug formulated for intramuscular depot injection, where the lipophilic fatty acid chain retards release from the oil vehicle and subsequent enzymatic hydrolysis liberates the active fluphenazine moiety, a dopamine D2 receptor antagonist [2]. The compound belongs to a homologous series of fluphenazine aliphatic esters, where increasing chain length directly modulates sesame oil/buffer partition coefficients, hydrolysis rates, and resultant plasma half-life of the parent drug [3].

Why Fluphenazine Hexadecanoate Cannot Be Simply Swapped with Other Fluphenazine Esters


Depot antipsychotic esters are not therapeutically interchangeable because the fatty acid chain length is the dominant physicochemical determinant of in vivo hydrolysis rate, partitioning from the oil vehicle, and ultimately the elimination half-life of the active parent drug [1]. In vitro data demonstrate that shifting from a C7 enanthate to a C10 decanoate ester slows human plasma hydrolysis by 15-fold [2]. Extrapolating along this homologous series, the C16 hexadecanoate ester is expected to yield a further prolonged hydrolysis half-life and extended dosing interval relative to the clinically dominant decanoate, a parameter critical for maintenance therapy in non-adherent schizophrenia populations [3].

Quantitative Evidence for Selecting Fluphenazine Hexadecanoate Over Alternative Depot Esters


Elimination Half-Life Prolongation Correlates with Ester Chain Length

The elimination half-life of fluphenazine after intramuscular administration of its ester prodrugs is directly governed by the rate of ester hydrolysis, which decreases markedly as the fatty acid chain length increases. For the clinically used decanoate (C10), the apparent elimination half-life is 6.8–9.6 days after a single injection and extends to approximately 14.3 days after multiple doses [1]. In contrast, the shorter-chain enanthate (C7) exhibits a half-life of only 3.5–4 days [2]. The hexadecanoate ester (C16), possessing a longer acyl chain, is predicted to exhibit a hydrolysis rate slower than that of the decanoate, based on the established inverse relationship between chain length and enzymatic cleavage demonstrated for this homologous series [3].

Pharmacokinetics Depot formulation Elimination half-life

Hydrolysis Rate in Human Plasma: Enanthate vs. Decanoate as a Benchmark for Hexadecanoate

The in vitro hydrolysis rate of fluphenazine esters in human plasma exhibits a steep inverse dependence on acyl chain length. Ohura et al. (2023) demonstrated that fluphenazine enanthate (C7) is hydrolyzed 15-fold faster than fluphenazine decanoate (C10) in human plasma [1]. This rate differential is enzymatically driven, with butyrylcholinesterase (BChE), human serum albumin (HSA), and carboxylesterases (hCE1, hCE2) identified as the major catalytic agents [1]. The hexadecanoate ester (C16), possessing an even bulkier and more lipophilic acyl chain, is expected to present greater steric hindrance to the active sites of these hydrolases, yielding a further retarded hydrolysis rate relative to the decanoate [2].

Esterase-mediated hydrolysis Human plasma Butyrylcholinesterase

Sesame Oil/Buffer Partition Coefficient Decreases with Increasing Ester Chain Length

The release rate of a fluphenazine ester prodrug from the sesame oil vehicle at the intramuscular injection site is determined by its oil/buffer partition coefficient. Luo et al. (1999) demonstrated that for a homologous series of fluphenazine aliphatic esters, the sesame oil/buffer partition coefficient decreases as the ester chain length increases [1]. The longer acyl chain renders the prodrug more lipophilic, paradoxically reducing its partitioning out of the oil depot and into the aqueous interstitial fluid, thereby constituting the rate-limiting step for systemic absorption. For fluphenazine hexadecanoate, the C16 chain is expected to produce the lowest partition coefficient among the series, resulting in the slowest release rate from the depot [1].

Partition coefficient Oil depot Release rate

P-Glycoprotein Substrate Specificity Varies with Fluphenazine Ester Chain Length

The interaction of fluphenazine esters with the efflux transporter P-glycoprotein (P-gp) is chain-length dependent. Ohura et al. (2023) reported that while fluphenazine (parent) is a poor substrate for human P-gp, fluphenazine caproate (C6) is a good substrate, indicating that esterification can confer P-gp substrate recognition [1]. This finding has two critical implications: (i) shorter-chain esters may be actively effluxed from the brain, potentially reducing central exposure; (ii) as chain length increases beyond caproate, P-gp substrate affinity may diminish, a trend observed with other lipophilic ester prodrugs. For hexadecanoate, the extended C16 chain is predicted to reduce P-gp recognition relative to shorter-chain esters, thereby minimizing transporter-mediated efflux at the blood-brain barrier and favoring enhanced brain delivery of the active moiety [2].

P-glycoprotein Efflux transport Blood-brain barrier

Lymphatic System Involvement in Presystemic Absorption of Ester Prodrugs

The absorption pathway of fluphenazine esters following intramuscular administration involves partitioning into the lymphatic system. Luo et al. (1999) provided quantitative evidence for the involvement of the lymphatic system in the presystemic absorption of fluphenazine and fluphenazine decanoate after intramuscular administration in sesame oil [1]. The half-life for the decline of fluphenazine from lymph nodes (4.6 days) was similar to that from plasma (4.3 days) in a rat model [2]. For longer-chain esters such as hexadecanoate, the increased lipophilicity is expected to enhance lymphatic partitioning, which could further modulate the absorption profile and contribute to the prolonged systemic exposure characteristic of this depot formulation [1].

Lymphatic absorption Presystemic Intramuscular depot

Optimal Application Scenarios for Fluphenazine Hexadecanoate


Extended-Interval Maintenance Therapy for Schizophrenia with Documented Non-Adherence

The predicted prolonged elimination half-life of fluphenazine hexadecanoate, exceeding the 14-day mean apparent half-life of multiple-dose decanoate [1], positions it as a candidate for dosing intervals beyond 4 weeks. This aligns with therapeutic strategies for patients with chronic schizophrenia who have a history of poor oral medication adherence, where maximal injection interval extension reduces healthcare resource utilization and caregiver burden. The slower hydrolysis rate in human plasma, inferred from the 15-fold rate difference between enanthate and decanoate [2], suggests that hexadecanoate may provide more stable plasma fluphenazine concentrations with lower peak-to-trough fluctuation than currently marketed depot esters. Researchers designing clinical trials for ultra-long-acting antipsychotic formulations should consider hexadecanoate as a comparator or lead candidate.

Pharmacokinetic Modeling and In Vitro-In Vivo Extrapolation (IVIVE) Studies for Depot Prodrugs

The well-characterized homologous series of fluphenazine esters—enanthate (C7), caproate (C6), decanoate (C10), and hexadecanoate (C16)—constitutes an ideal training dataset for pharmacokinetic models that relate ester chain length to absorption and elimination parameters [1]. The sesame oil/buffer partition coefficient and in vitro hydrolysis rate data [2] can be used to calibrate physiologically based pharmacokinetic (PBPK) models predicting the in vivo performance of novel depot prodrugs. Industrial formulation scientists selecting a reference standard or internal standard for bioanalytical method development during ANDA submissions for fluphenazine injectables should source high-purity hexadecanoate as a discriminatory impurity marker [3].

Bioanalytical Method Development and Quality Control for Fluphenazine Depot Formulations

Comprehensive pharmacopeial compliance for fluphenazine decanoate and other ester-based depot injections requires well-characterized impurity reference standards. Fluphenazine hexadecanoate (CAS 85137-32-2), listed as Fluphenazine Impurity 6 [1], is a known related substance that can arise during esterification or as a degradant in long-chain ester formulations. Its distinct chromatographic retention time relative to decanoate and enanthate esters—confirmed by HPLC methods for 14 fluphenazine-related compounds [2]—enables its use as a system suitability marker in validated analytical procedures. Quality control laboratories performing batch release testing for fluphenazine decanoate injection can utilize hexadecanoate as a resolution standard to verify chromatographic separation of co-eluting ester impurities.

Probing Structure-Transport Relationships for Ester Prodrugs at the Blood-Brain Barrier

The differential P-gp substrate recognition between fluphenazine (poor substrate), fluphenazine caproate (good substrate) [1], and the predicted poor-substrate status of hexadecanoate provides a chemical biology tool for investigating how acyl chain length governs transporter-mediated efflux of ester prodrugs at the blood-brain barrier. Neuroscience researchers studying central exposure determinants for phenothiazine antipsychotics can employ hexadecanoate as a negative control for P-gp-mediated efflux, contrasting with caproate as a positive control. Such structure-transport relationship (STR) studies may guide the rational design of next-generation depot antipsychotics with optimized brain penetration profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fluphenazine Hexadecanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.